molecular formula C6H6F3N3S B1362592 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 85730-32-1

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B1362592
CAS No.: 85730-32-1
M. Wt: 209.19 g/mol
InChI Key: DQSVETDPHKBGEL-UHFFFAOYSA-N
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Description

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methylthio group at the 2-position, a trifluoromethyl group at the 6-position, and an amino group at the 4-position

Scientific Research Applications

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine has several applications in scientific research:

Safety and Hazards

The compound has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H317 - May cause an allergic skin reaction, H318 - Causes serious eye damage, H335 - May cause respiratory irritation . Precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of a pyrimidine precursor using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under specific conditions . The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol (CH3SH) or its derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings .

Types of Reactions:

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

  • 2-(Methylthio)pyrimidin-4-amine
  • 2-(Trifluoromethyl)pyrimidin-4-amine
  • 6-(Trifluoromethyl)pyrimidin-4-amine

Comparison: 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of both the methylthio and trifluoromethyl groups, which confer distinct chemical properties. The trifluoromethyl group enhances stability and lipophilicity, while the methylthio group can participate in various chemical reactions, making this compound versatile for different applications .

Properties

IUPAC Name

2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3S/c1-13-5-11-3(6(7,8)9)2-4(10)12-5/h2H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSVETDPHKBGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235038
Record name 2-(Methylthio)-6-(trifluoromethyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85730-32-1
Record name 2-(Methylthio)-6-(trifluoromethyl)-4-pyrimidinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085730321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 85730-32-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369771
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Record name 2-(Methylthio)-6-(trifluoromethyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylthio)-6-(trifluoromethyl)-4-pyrimidinamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT6XPN7YMX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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